molecular formula C5H7ClF3NO B2818985 N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride CAS No. 2302170-42-7

N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride

Cat. No.: B2818985
CAS No.: 2302170-42-7
M. Wt: 189.56
InChI Key: KASCSRPYPANHRA-UHFFFAOYSA-N
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Description

N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride is a chemical compound with the molecular formula C5H7ClF3NO. It is known for its unique structural features, which include a trifluoropropyl group and a carbamoyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride typically involves the reaction of N-methylcarbamoyl chloride with 1,1,1-trifluoropropan-2-amine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of N-methyl-N-(1,1,1-trifluoropropan-2-yl)carbamic acid.

    Condensation Reactions: It can react with amines or alcohols to form ureas or carbamates, respectively.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and water. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis yields N-methyl-N-(1,1,1-trifluoropropan-2-yl)carbamic acid, while reactions with amines produce substituted ureas.

Scientific Research Applications

N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and ureas.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The trifluoropropyl group can also influence the compound’s reactivity and stability, making it a valuable building block in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamic acid
  • N-Methyl-N-(1,1,1-trifluoropropan-2-yl)urea
  • N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamate

Uniqueness

N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride is unique due to its combination of a trifluoropropyl group and a carbamoyl chloride functional group. This combination imparts distinct reactivity and stability characteristics, making it a versatile reagent in organic synthesis. The presence of the trifluoropropyl group can also enhance the compound’s lipophilicity and metabolic stability, which are valuable properties in drug design and development.

Properties

IUPAC Name

N-methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClF3NO/c1-3(5(7,8)9)10(2)4(6)11/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASCSRPYPANHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N(C)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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